

Physical and chemical properties of 1-Phenylbutan-2-one

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Compound of Interest

Compound Name: 1-Phenylbutan-2-one

Cat. No.: B047396

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Introduction

1-Phenylbutan-2-one, also known by synonyms such as Benzyl ethyl ketone, is an organic compound with the chemical formula $C_{10}H_{12}O$.^{[1][2][3]} It is characterized by a phenyl group attached to a butan-2-one structure.^[1] This compound typically presents as a colorless to pale yellow liquid with a sweet, floral scent.^[1] It finds applications in organic synthesis as a building block and has been noted for its use as a flavoring agent.^{[1][3]} This guide provides a comprehensive overview of its physical, chemical, and spectral properties, along with experimental protocols and safety information, tailored for researchers and professionals in drug development.

Core Properties and Data

Quantitative data for **1-Phenylbutan-2-one** are summarized in the tables below for ease of reference and comparison.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C10H12O	[1] [2] [3] [4]
Molecular Weight	148.20 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1] [3]
Boiling Point	109-112 °C at 15 mmHg	[3]
Density	0.998 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.512	[3]
Flash Point	195 °F (90.56 °C)	[3] [5]
Solubility	Moderately soluble in water; soluble in organic solvents like ethanol and ether. [1]	[1]
LogP	2.04 - 2.279	[3] [4]
CAS Number	1007-32-5	[2] [3] [4]

Spectral Data Summary

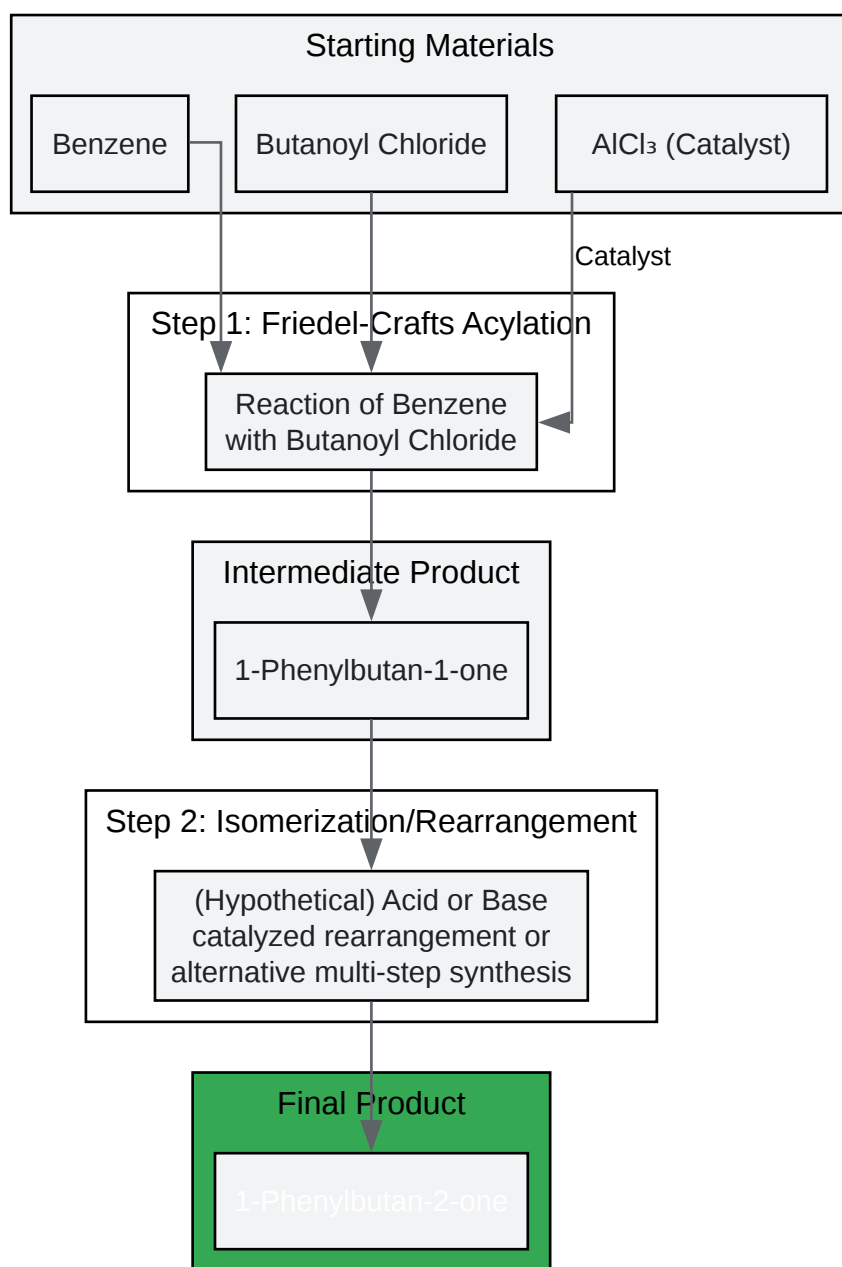
Spectroscopic Technique	Key Features and Observations
^1H NMR	Expected signals include a triplet for the methyl protons, a quartet for the methylene protons of the ethyl group, a singlet for the benzylic methylene protons, and a multiplet for the aromatic protons of the phenyl group.[6][7]
^{13}C NMR	Expected signals include peaks for the methyl carbon, the two methylene carbons, the carbonyl carbon (downfield), and the aromatic carbons.
Infrared (IR) Spectroscopy	A strong absorption band characteristic of a ketone carbonyl ($\text{C}=\text{O}$) stretch is expected around 1700 cm^{-1} . Other bands would correspond to C-H bonds of the alkyl and aromatic groups.[2][8][9]
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. Common fragmentation patterns for ketones would be observed.[8]
Kovats Retention Index	Standard non-polar: 1192 - 1197.6; Standard polar: 1797.[2][10]

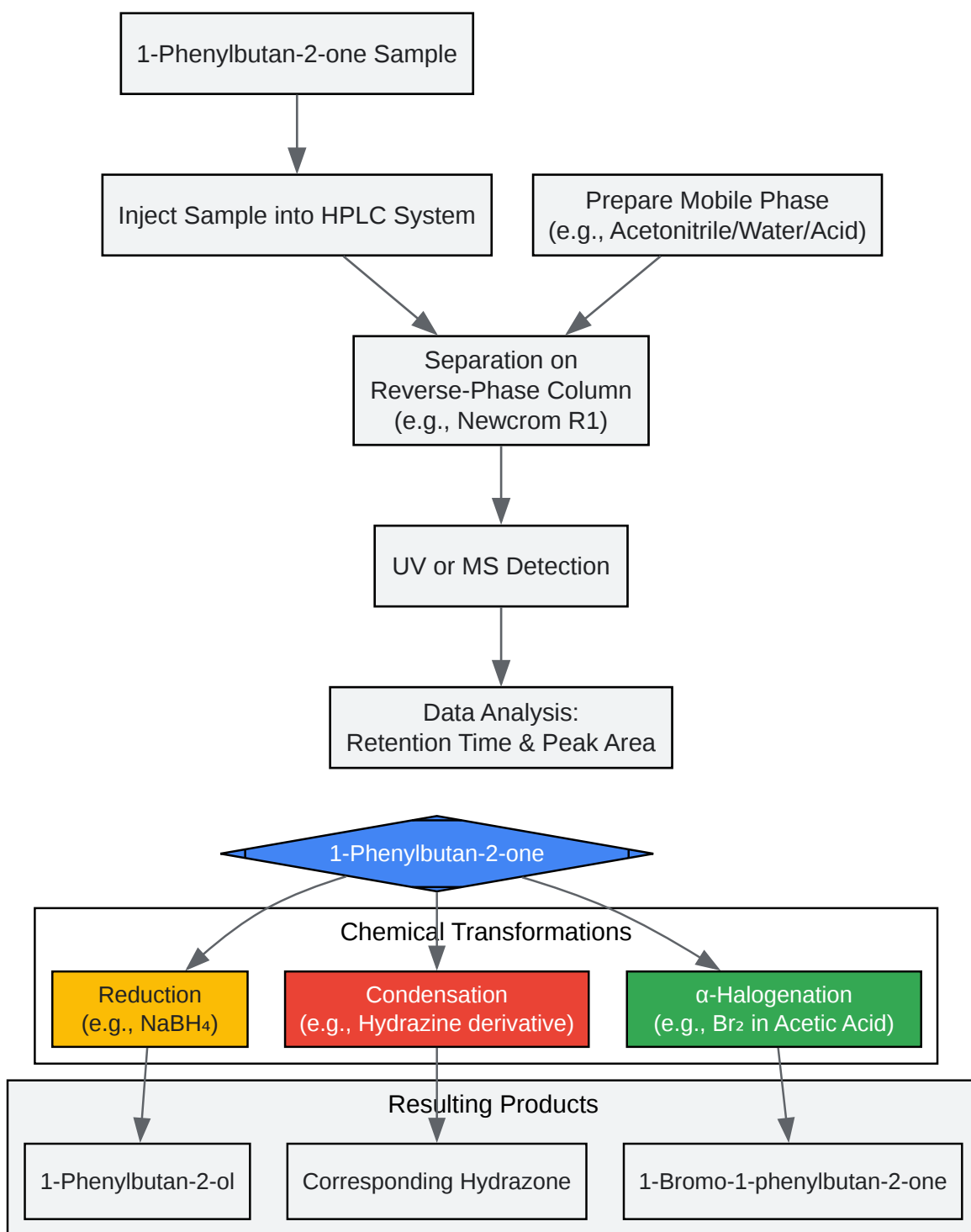
Chemical Reactivity and Synthesis

1-Phenylbutan-2-one exhibits reactivity typical of ketones, primarily centered around the carbonyl group and the adjacent alpha-hydrogens.[1] It undergoes nucleophilic addition reactions and can participate in condensation reactions.[1] For instance, it reacts with 2,4-dinitrophenylhydrazine to form the corresponding (E)-**1-Phenylbutan-2-one** (2,4-dinitrophenyl)hydrazone.[11] The presence of alpha-hydrogens on both sides of the carbonyl group allows for enolate formation and subsequent reactions, such as halogenation. It has been used in the preparation of 1-bromo-1-phenyl-2-butanone.[3]

General Synthesis Pathway

A common method for the synthesis of aryl ketones is through Friedel-Crafts acylation. The synthesis of **1-Phenylbutan-2-one** can be envisioned through a multi-step process starting from benzene and a suitable acylating or alkylating agent, followed by oxidation.





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